1-(Boc-amino)-5-nitropentane
Description
1-(Boc-amino)-5-nitropentane is a nitroalkane derivative featuring a tert-butyloxycarbonyl (Boc)-protected amine group at the first carbon and a nitro group at the fifth carbon of a pentane chain. The Boc group serves as a protective moiety for the primary amine, enabling selective reactivity during organic synthesis, particularly in peptide coupling and functional group transformations . The nitro group introduces electron-withdrawing effects, influencing the compound’s solubility, stability, and reactivity in nucleophilic or electrophilic reactions. This compound is primarily utilized as an intermediate in medicinal chemistry and drug discovery, where its dual functionality allows for modular derivatization .
Properties
Molecular Formula |
C10H20N2O4 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
tert-butyl N-(5-nitropentyl)carbamate |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,3)16-9(13)11-7-5-4-6-8-12(14)15/h4-8H2,1-3H3,(H,11,13) |
InChI Key |
NNSHIOILQULGBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Boc-amino)-5-nitropentane can be synthesized through a multi-step process. One common method involves the protection of an amino group with a Boc group, followed by the introduction of a nitro group. The Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The nitro group can be introduced via nitration reactions using reagents like nitric acid or nitronium tetrafluoroborate .
Industrial Production Methods: Industrial production of 1-(Boc-amino)-5-nitropentane follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Boc-amino)-5-nitropentane undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection
Major Products Formed:
Oxidation: Formation of nitroso or other oxidized derivatives.
Reduction: Formation of 1-(Boc-amino)-5-aminopentane.
Substitution: Formation of free amine derivatives
Scientific Research Applications
1-(Boc-amino)-5-nitropentane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Boc-amino)-5-nitropentane involves the reactivity of its functional groups:
Boc Group: The Boc group protects the amino group from unwanted reactions. It can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions.
Nitro Group: The nitro group acts as an electron-withdrawing group, influencing the reactivity of the molecule. .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares 1-(Boc-amino)-5-nitropentane with structurally related Boc-protected amines and nitro-containing compounds:
Reactivity and Stability
- Boc Protection: The Boc group in 1-(Boc-amino)-5-nitropentane provides temporary amine protection, analogous to its role in peptides like Boc-Gly-Tyr-OMe . However, the nitro group introduces distinct deprotection challenges compared to esters or halogens in analogues like trans-1-(Boc-amino)-2-fluorocyclopropane .
- Nitro Group Effects: The terminal nitro group in 1-(Boc-amino)-5-nitropentane enhances electrophilicity at the β-carbon, facilitating Michael additions or reductions to amines. This contrasts with the electron-deficient spirocyclic systems in 1-(Boc-amino)-8-azaspiro[4.5]decane HCl, where rigidity limits such reactivity .
Key Research Findings
- Computational Studies: Docking simulations (AutoDock4) suggest that linear nitroalkanes like 1-(Boc-amino)-5-nitropentane exhibit lower binding entropy compared to rigid analogues, impacting target selectivity .
- Biological Data: Cyclobutane derivatives (e.g., 1-(Boc-amino)-1-(4-chlorophenyl)-cyclobutane) show 10-fold higher potency in kinase inhibition assays than linear nitroalkanes, attributed to improved hydrophobic interactions .
Biological Activity
1-(Boc-amino)-5-nitropentane is a compound characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group and a nitro group attached to a pentane chain. This compound has garnered attention due to its diverse biological activities, particularly in the fields of organic synthesis, medicinal chemistry, and biochemistry.
1-(Boc-amino)-5-nitropentane can be synthesized through several methods, typically involving the protection of an amino group with the Boc group followed by nitration to introduce the nitro functionality. The synthesis often employs di-tert-butyl dicarbonate (Boc2O) in conjunction with a base like triethylamine, and nitration can be achieved using nitric acid or nitronium tetrafluoroborate.
Reaction Mechanisms
The reactivity of 1-(Boc-amino)-5-nitropentane is influenced by its functional groups:
- Boc Group : Protects the amino functionality from undesired reactions. It can be removed under acidic conditions to yield a free amine.
- Nitro Group : Acts as an electron-withdrawing group, enhancing the electrophilicity of adjacent sites, making it suitable for further chemical transformations.
Biological Applications
1-(Boc-amino)-5-nitropentane has several significant applications in biological research and medicinal chemistry:
- Enzyme Mechanisms : The compound is utilized in studies exploring enzyme mechanisms and protein modifications due to its ability to introduce both nitro and amino functionalities.
- Drug Development : It is investigated for its potential as a prodrug, where the Boc group can modulate the release of active amines, enhancing therapeutic efficacy while minimizing side effects.
- Peptide Synthesis : The compound serves as an intermediate in synthesizing complex organic molecules and peptides, where Boc protection is crucial for maintaining structural integrity during multi-step reactions.
Case Study 1: Enzyme Mechanism Studies
In research focusing on enzyme mechanisms, 1-(Boc-amino)-5-nitropentane was employed to elucidate the role of amino acid side chains in catalysis. The introduction of the nitro group allowed researchers to study its effects on substrate binding and transition state stabilization. Results indicated that modifications at the amino position significantly altered enzyme kinetics, providing insights into substrate specificity and catalytic efficiency.
Case Study 2: Prodrug Development
A study investigated the use of 1-(Boc-amino)-5-nitropentane as a prodrug for targeted delivery of therapeutic agents. By controlling the release of active amines through Boc deprotection, researchers demonstrated improved bioavailability and reduced toxicity profiles in animal models. This approach highlighted the potential for designing safer drug formulations using this compound.
Comparative Analysis
To better understand the biological activity of 1-(Boc-amino)-5-nitropentane, it is useful to compare it with similar compounds:
| Compound Name | Functional Groups | Biological Activity |
|---|---|---|
| 1-(Boc-amino)-5-nitropentane | Boc-protected amine, Nitro | Enzyme studies, Drug development |
| N-Boc-N'-nitro-L-arginine | Boc-protected arginine | Ergogenic effects, Hormonal influence |
| 1-Nitrobutane | Nitro | Solvent properties, Industrial applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
